N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17902337
InChI: InChI=1S/C22H27N3O3/c1-14(2)21(15-9-10-19(27-4)20(13-15)28-5)24-22(26)23-17-7-6-8-18-16(17)11-12-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26)
SMILES:
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea

CAS No.:

Cat. No.: VC17902337

Molecular Formula: C22H27N3O3

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea -

Specification

Molecular Formula C22H27N3O3
Molecular Weight 381.5 g/mol
IUPAC Name 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1-methylindol-4-yl)urea
Standard InChI InChI=1S/C22H27N3O3/c1-14(2)21(15-9-10-19(27-4)20(13-15)28-5)24-22(26)23-17-7-6-8-18-16(17)11-12-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26)
Standard InChI Key RTWOIGZGTIRRDF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=C3C=CN(C3=CC=C2)C

Introduction

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. It features a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety, which confer unique biological activities and chemical reactivity. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea typically involves a multi-step process:

  • Initial Reaction: The synthesis begins with the reaction of 3,4-dimethoxyphenylacetic acid with isobutylamine to form an amide intermediate.

  • Final Step: This intermediate is then reacted with 1-methyl-1H-indole-4-carboxylic acid to yield the final urea derivative. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are used to facilitate the formation of the urea bond.

Industrial Production

Industrial production involves scaling up the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent production. Solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea can undergo various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Participating in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Biological Activities and Applications

This compound is explored for its potential biological activities, including:

  • Anticancer Properties: Investigated for its ability to induce apoptosis in cancer cells.

  • Anti-inflammatory Properties: Explored for its potential to reduce inflammation.

  • Antimicrobial Properties: Studied for its effectiveness against microbial infections.

  • Enzyme Inhibition: Investigated as a potential inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea is compared to similar compounds like N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenyl)-N'-(1-methyl-1H-indol-3-yl)urea. Its unique combination of functional groups confers distinct biological activities and chemical reactivity.

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